An In-Depth Technical Guide to 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
An In-Depth Technical Guide to 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
CAS Number: 1341974-27-3
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, a key building block in modern medicinal chemistry. The document details its physicochemical properties, a proposed synthetic route with step-by-step protocols, and its applications in the development of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Additionally, it outlines the analytical methodologies for the characterization and quality control of this versatile compound.
Introduction
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the carboxylic acid and the methoxyethoxymethyl ether functionalities offer versatile handles for chemical modification. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1341974-27-3 | [1] |
| Molecular Formula | C₁₁H₁₃FO₄ | [1] |
| Molecular Weight | 228.22 g/mol | [1] |
| Purity | ≥95% | [1] |
| MDL Number | MFCD17287528 | [1] |
Synthesis of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid
While a specific, publicly available, step-by-step synthesis protocol for 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is not extensively documented in the literature, a plausible and scientifically sound multi-step synthetic route can be proposed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis is a three-step process starting from a commercially available starting material.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid.
Step 1: Alkylation of Methyl 4-fluoro-3-(hydroxymethyl)benzoate
The first step involves the O-alkylation of the hydroxyl group of methyl 4-fluoro-3-(hydroxymethyl)benzoate with 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, facilitating the nucleophilic attack on the electrophilic chloromethyl ether.
Experimental Protocol:
-
To a solution of methyl 4-fluoro-3-(hydroxymethyl)benzoate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add 2-methoxyethoxymethyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the quenching of the strong base (NaH) and the hydrolysis of the electrophile (MEM-Cl).
-
Sodium hydride is chosen as the base due to its ability to irreversibly deprotonate the alcohol, driving the reaction to completion.
-
The reaction is performed at a low temperature initially to control the exothermic reaction of the base with the alcohol and the subsequent alkylation.
Step 2: Hydrolysis of Methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol to ensure solubility of the ester.[2][3]
Experimental Protocol:
-
Dissolve the purified methyl 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-4 eq) in water to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid such as 1 M HCl.
-
The product, 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Causality of Experimental Choices:
-
A mixture of methanol and water is used as the solvent to ensure the solubility of both the ester and the inorganic base.
-
Heating the reaction to reflux accelerates the rate of the saponification reaction.[2]
-
Acidification of the reaction mixture after hydrolysis protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Applications in Drug Development
Substituted benzoic acids, particularly those containing fluorine, are privileged scaffolds in medicinal chemistry. They serve as crucial building blocks for the synthesis of a wide range of biologically active molecules.
As a Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The carboxylic acid functionality of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid can be readily converted to an amide, which is a common structural motif in many kinase inhibitors. The fluorinated phenyl ring can engage in favorable interactions with the kinase active site, potentially enhancing potency and selectivity.[5]
Caption: General workflow for the synthesis of kinase inhibitors.
As a Scaffold for GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[6] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for achieving greater selectivity and a more nuanced pharmacological response.[7] The structural features of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid make it an attractive starting point for the design of novel GPCR modulators. The substituted benzene ring can be tailored to interact with specific allosteric pockets, while the carboxylic acid can be modified to fine-tune the physicochemical properties of the molecule.
Characterization and Quality Control
To ensure the identity, purity, and quality of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for the protons and carbons in 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid can be predicted based on the analysis of similar structures.[8][9]
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.2 | m |
| -O-CH₂-Ar | 4.5 - 4.8 | s |
| -O-CH₂-CH₂-O- | 3.6 - 3.8 | m |
| -O-CH₂-CH₂-O- | 3.5 - 3.7 | m |
| -O-CH₃ | 3.3 - 3.4 | s |
| -COOH | 10.0 - 13.0 | br s |
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C-F | 155 - 165 (d, J ≈ 250 Hz) |
| Aromatic C-COOH | 125 - 135 |
| Aromatic CH | 115 - 130 |
| Aromatic C-CH₂ | 130 - 140 |
| -O-CH₂-Ar | 65 - 75 |
| -O-CH₂-CH₂-O- | 68 - 72 |
| -O-CH₂-CH₂-O- | 70 - 75 |
| -O-CH₃ | 58 - 60 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid.[10]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. When coupled with HPLC (LC-MS), it is a powerful tool for impurity profiling.[11][12] For 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid (C₁₁H₁₃FO₄), the expected exact mass is 228.0798. The compound should be readily ionizable by electrospray ionization (ESI), likely in negative ion mode ([M-H]⁻ at m/z 227.0725).
Conclusion
4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique combination of a fluorinated aromatic ring, a carboxylic acid handle, and a flexible ether side chain provides medicinal chemists with a powerful tool for lead optimization and the development of targeted therapies. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its applications in drug discovery, and the analytical methods for its characterization, serving as a valuable resource for researchers in the field.
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Figure 1. Molecular Structure of 4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid with atom numbering for spectroscopic assignment.
